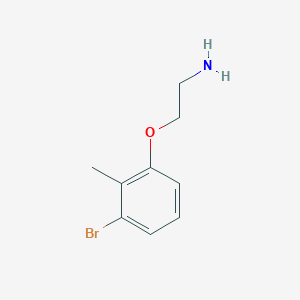
(2-Ethynylphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethynylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H14Si. It is characterized by the presence of a phenyl ring substituted with an ethynyl group at the second position and a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(trimethylsilylethynyl)benzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chloro-trimethyl-silane . Another method includes the nickel-catalyzed cross-coupling of ethynyltrimethylsilane with benzonitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through reactions with appropriate reagents.
Cross-Coupling Reactions: It participates in Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Desilylation Reactions: The removal of the trimethylsilyl group can be achieved under specific conditions.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions.
n-Butyllithium: Employed in substitution reactions.
Chloro-trimethyl-silane: Utilized in the synthesis process.
Major Products Formed:
1,4-Disubstituted 1,2,3-Triazoles: Formed through Sonogashira cross-coupling-desilylation-cycloaddition reactions.
Polycarbosilane Films: Produced via laser-induced polymerization.
Wissenschaftliche Forschungsanwendungen
(2-Ethynylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a substrate in various organic synthesis reactions, including the preparation of complex molecules.
Materials Science: Employed in the deposition of polycarbosilane films for advanced material applications.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2-Ethynylphenyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The ethynyl group acts as a nucleophile in cross-coupling reactions, while the trimethylsilyl group can be selectively removed or substituted. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but different reactivity and applications.
Ethynyltrimethylsilane: Shares the ethynyl and trimethylsilyl groups but differs in the position of substitution.
(4-Ethynylphenyl)trimethylsilane: Another isomer with the ethynyl group at the fourth position.
Uniqueness: (2-Ethynylphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its ability to participate in diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
78905-09-6 |
|---|---|
Molekularformel |
C11H14Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
(2-ethynylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |
InChI-Schlüssel |
SKRALBDPWWULBT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C#C |
Verwandte CAS-Nummern |
112754-88-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)

![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)





